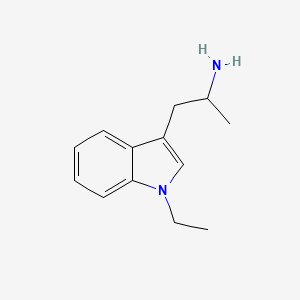

1-(1-Ethylindol-3-yl)propan-2-amine

Description

Contextualizing Indole-Based Amine Derivatives in Medicinal and Synthetic Chemistry Research

The indole (B1671886) ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its prevalence in a vast number of natural products and pharmacologically active synthetic compounds. nih.govpsilosybiini.info The indole moiety's unique electronic properties and its ability to form hydrogen bonds and engage in π-π stacking interactions allow it to bind to a wide array of biological targets. nih.gov Consequently, indole derivatives have been developed for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. psilosybiini.infothermofisher.com

A particularly significant subclass of indole derivatives are the tryptamines, which feature an ethylamine (B1201723) side-chain at the C3 position of the indole ring. iarc.fr This core structure is the foundation for the essential neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin. psychonautwiki.org Synthetic modifications to the basic tryptamine (B22526) skeleton—by adding substituents to the indole ring, the ethylamine sidechain, or the terminal amino group—have generated a vast library of compounds for pharmacological investigation. psychonautwiki.org These substituted tryptamines are instrumental in probing the function of the central nervous system, particularly the serotonergic system. nih.govnih.gov

Historical Evolution of Academic Interest in Related Chemical Scaffolds

Academic interest in indole-containing molecules is deeply rooted in the history of chemistry and pharmacology. The first indole alkaloid, strychnine, was isolated in 1818, and the indole nucleus itself was first synthesized by Adolf von Baeyer in 1866. researchgate.net The early 20th century saw the isolation of ergotamine (1918) from ergot fungus and the later identification of reserpine (B192253) from Rauvolfia serpentina, a plant used in Indian medicine for centuries. nih.gov These discoveries highlighted the therapeutic potential of complex indole alkaloids. thermofisher.comresearchgate.net

Parallel to the study of these complex alkaloids, a rich history surrounds simpler tryptamines found in plants and fungi, which have been used for millennia in traditional rituals. nih.gov The scientific investigation of these compounds, such as N,N-dimethyltryptamine (DMT) and psilocybin, intensified in the mid-20th century. acs.org This era marked a shift from solely isolating natural products to the deliberate synthesis of analogs. acs.org Researchers began to systematically modify the tryptamine structure to explore how changes in molecular architecture would alter biological effects, laying the groundwork for modern structure-activity relationship (SAR) studies. acs.org The compound α-ethyltryptamine (AET), for example, was once clinically available as an antidepressant in the 1960s before being withdrawn, demonstrating the therapeutic interest in side-chain alkylated tryptamines. nih.govacs.org

Identification of Research Gaps and the Scholarly Significance of Investigating 1-(1-Ethylindol-3-yl)propan-2-amine

In recent decades, the landscape of psychoactive substance research has been complicated by the emergence of hundreds of novel psychoactive substances (NPS), many of which are synthetic tryptamine derivatives. nih.govnih.gov A significant research gap exists, as the vast majority of these compounds have not been subjected to rigorous pharmacological characterization. researchgate.netresearchgate.net Their mechanisms of action, receptor binding profiles, and functional activities remain largely unknown. nih.gov

This compound sits (B43327) squarely within this gap. As a structural analog of α-ethyltryptamine (AET), featuring an ethyl group on the indole nitrogen (N1 position), it represents a specific molecular variation that has not been detailed in the scientific literature. The scholarly significance of investigating this particular compound is threefold:

Contribution to Structure-Activity Relationship (SAR) Data: Systematic evaluation of uncharacterized analogs helps build a comprehensive SAR model for the tryptamine class. Understanding how the combination of N1-ethylation and α-methylation influences receptor interactions, compared to simpler analogs like DMT or AET, provides valuable data for neuropharmacology and medicinal chemistry. nih.govresearchgate.net

Pharmacological Benchmarking: Characterizing its profile at key CNS targets provides a benchmark for comparing other, more obscure NPS. This helps in classifying new compounds and predicting their potential biological effects based on structural similarity.

Tool Compound Development: A thorough understanding of its pharmacology could establish it as a useful research tool for probing the function of specific receptor systems, particularly if it displays unique selectivity or functional properties. nih.gov

The systematic characterization of such compounds is essential for moving beyond anecdotal reports and establishing a firm scientific foundation for understanding this diverse chemical class. nih.govnih.gov

Defining the Scope and Academic Objectives for Comprehensive Studies of the Compound

The scope of a comprehensive study of this compound would be a foundational, preclinical investigation into its chemical and pharmacological properties. The primary goal is to generate robust and reproducible data to fill the existing knowledge void.

The academic objectives for such a study would include:

Chemical Synthesis and Characterization: To develop and execute a reliable synthetic pathway for this compound, potentially via methods like reductive alkylation of indoles or Fischer indole synthesis, followed by purification to a high degree. researchgate.netacs.org The identity and purity of the resulting compound must be unequivocally confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In-Vitro Pharmacological Profiling: To determine the binding affinities and functional activities of the compound at a panel of relevant CNS targets. This panel would prioritize the serotonin receptors most commonly associated with tryptamine activity (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the primary monoamine transporters (SERT, DAT, NET). nih.govnih.govresearchgate.net

Research Findings and Compound Data

While no specific research findings exist for this compound, the following tables provide context by presenting data on related, well-studied compounds.

Table 1: Comparative Pharmacological Data of Selected Tryptamine Derivatives

This table illustrates the type of data that would be sought for this compound. It shows the binding affinities (Ki, nM) of several known tryptamines at key serotonin receptors. A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Data Source(s) |

| Serotonin (5-HT) | 13 | 75 | 5 | nih.govacs.org |

| N,N-Dimethyltryptamine (DMT) | 118 | 66 | 45 | psilosybiini.infonih.gov |

| Psilocin (4-OH-DMT) | 130 | 41 | 21 | psilosybiini.infonih.gov |

| 5-MeO-AMT | 100 | 9.7 | 45 | psilosybiini.infonih.gov |

| α-Ethyltryptamine (AET) | 520 | 600 | 2500 | nih.gov |

Table 2: List of Chemical Compounds Mentioned

This table provides standardized nomenclature for the chemical compounds discussed in this article.

| Common Name/Abbreviation | IUPAC Name | CAS Number |

| This compound | 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine | Not Available |

| Tryptamine | 2-(1H-Indol-3-yl)ethanamine | 61-54-1 |

| Serotonin (5-HT) | 3-(2-Aminoethyl)-1H-indol-5-ol | 50-67-9 |

| Melatonin | N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide | 73-31-4 |

| N,N-Dimethyltryptamine (DMT) | 2-(1H-Indol-3-yl)-N,N-dimethylethanamine | 61-50-7 |

| α-Ethyltryptamine (AET) | 1-(1H-Indol-3-yl)propan-2-amine | 2292-16-2 |

| Psilocin | 3-[2-(Dimethylamino)ethyl]-1H-indol-4-ol | 520-53-6 |

| 5-MeO-AMT | 1-(5-Methoxy-1H-indol-3-yl)propan-2-amine | 1785-56-4 |

| Strychnine | (4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-Decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14(13H)-one | 57-24-9 |

| Ergotamine | (6aR,9R)-N-((2R,5S,10aS,10bS)-5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide | 113-15-5 |

| Reserpine | (3β,16β,17α,18β,20α)-11,17-Dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylic acid methyl ester | 50-55-5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-15-9-11(8-10(2)14)12-6-4-5-7-13(12)15/h4-7,9-10H,3,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAADIGQGIZWIJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)CC(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Approaches for the Chemical Synthesis and Directed Derivatization

Synthetic Pathways to 1-(1-Ethylindol-3-yl)propan-2-amine

The construction of this compound can be approached through several synthetic routes, primarily converging on two key strategies: the late-stage ethylation of a pre-formed tryptamine (B22526) backbone or the use of an N-ethylated indole (B1671886) precursor for the side-chain installation.

Precursor Selection and Chemical Reactivity Considerations

Route A: N-Alkylation of a Tryptamine Intermediate. This pathway commences with the readily available 1-(1H-indol-3-yl)propan-2-amine. The indole nitrogen of this precursor is then alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate. The nucleophilicity of the indole nitrogen (N-1) is a critical factor, and the reaction is typically performed in the presence of a base to deprotonate the indole N-H, thereby increasing its reactivity towards the electrophilic ethylating agent.

Route B: Side-Chain Formation from N-Ethylindole. This strategy begins with 1-ethylindole, which can be synthesized from indole itself. The propan-2-amine side chain is then introduced at the C3 position. A common method involves the Friedel-Crafts acylation of 1-ethylindole with a suitable three-carbon synthon, such as 2-nitropropenoyl chloride, to form an intermediate like 1-(1-ethyl-1H-indol-3-yl)propan-2-one. This ketone can then be converted to the desired amine via reductive amination. wikipedia.orglibretexts.org The reactivity of the C3 position of the N-ethylindole towards electrophilic substitution is a key consideration in this approach.

| Route | Key Precursors | Key Transformation | Reactivity Considerations |

| A | 1-(1H-indol-3-yl)propan-2-amine, Ethyl Iodide | N-Alkylation | Nucleophilicity of indole nitrogen; potential for N-alkylation vs. side-chain amine alkylation. |

| B | 1-Ethylindole, Propan-2-one synthon | Friedel-Crafts Acylation / Reductive Amination | Electrophilicity of the C3 position of 1-ethylindole; regioselectivity of acylation. |

Exploration of Reaction Mechanisms and Catalytic Systems

The core reactions in the synthesis of this compound involve well-established yet adaptable mechanisms.

The reductive amination of the intermediate ketone, 1-(1-ethyl-1H-indol-3-yl)propan-2-one, is a cornerstone of Route B. wikipedia.org This reaction proceeds via the formation of an imine or enamine intermediate upon reaction with an ammonia (B1221849) source, which is then reduced in situ to the primary amine. wikipedia.orglibretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for the iminium ion over the ketone. masterorganicchemistry.comnih.gov The reaction is typically catalyzed by acid, which facilitates both imine formation and the reduction step. wikipedia.org Modern catalytic systems, including those based on iridium or nickel, offer milder reaction conditions and improved efficiency. wikipedia.orgorganic-chemistry.org

For Route A, the N-alkylation of the indole ring is typically an SN2 reaction. The choice of base is critical to deprotonate the indole N-H without significantly affecting the primary amine of the side chain. Hydrides such as sodium hydride are effective, though milder bases like potassium carbonate can also be used, often in a polar aprotic solvent like dimethylformamide (DMF).

Methodologies for Yield Optimization and Process Efficiency in Research Synthesis

Optimizing the yield and efficiency of the synthesis is paramount. In a research context, this involves a systematic variation of reaction parameters. For the reductive amination step, factors such as the choice of reducing agent, solvent, temperature, and pH can significantly impact the outcome. For instance, while sodium borohydride (B1222165) is a potent reducing agent, it can also reduce the starting ketone, leading to undesired byproducts. The milder NaBH3CN is often preferred for one-pot reactions. wikipedia.org

The efficiency of the N-alkylation route can be enhanced by careful selection of the ethylating agent and reaction conditions to minimize side reactions, such as quaternization of the amine. Protective group strategies for the side-chain amine can be employed to ensure selective N-1 alkylation of the indole ring.

| Parameter | Route A (N-Alkylation) | Route B (Reductive Amination) | Potential Impact on Yield/Efficiency |

| Reagent Stoichiometry | Controlled addition of ethylating agent | Excess of ammonia source and reducing agent | Prevents over-alkylation; drives reaction to completion. |

| Temperature | 0°C to room temperature | Room temperature to gentle heating | Balances reaction rate with side-product formation. |

| Solvent | Polar aprotic (e.g., DMF, THF) | Protic (e.g., Methanol) or aprotic (e.g., DCE) | Influences solubility and reactivity of reagents. nih.gov |

| Catalyst | Phase-transfer catalyst (optional) | Acid catalyst (e.g., Acetic Acid) | Enhances reaction rate and selectivity. wikipedia.org |

| Reaction Time | 1-24 hours | 12-48 hours | Ensures complete conversion of starting materials. |

Stereoselective Synthesis and Chiral Resolution Techniques

The propan-2-amine side chain of the target molecule contains a chiral center, leading to the existence of (R) and (S) enantiomers. The synthesis of a single enantiomer can be achieved through two primary strategies:

Stereoselective Synthesis: This approach aims to create the desired stereocenter with a high degree of selectivity. In the context of reductive amination, this could be achieved by using a chiral reducing agent or by employing a chiral auxiliary. The auxiliary, a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of the reaction and is subsequently removed.

Chiral Resolution: This is a classical method for separating a racemic mixture into its constituent enantiomers. wikipedia.org For an amine like this compound, this typically involves reacting the racemic base with a chiral acid, such as tartaric acid or mandelic acid. wikipedia.orgiupac.org This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. wikipedia.org Through fractional crystallization, one of the diastereomeric salts can be isolated in pure form. Subsequent treatment with a base liberates the enantiomerically pure amine. wikipedia.org

Systematic Derivatization for Structure-Activity Relationship (SAR) Exploration

To explore the structure-activity relationship (SAR) of this compound, systematic modifications of its structure are undertaken. biomolther.orgresearchgate.netnih.gov These derivatizations can provide valuable insights into the molecular features required for a specific biological activity. Key points of derivatization include:

Indole Ring Substitution: Introduction of substituents at various positions of the indole nucleus (e.g., 4-fluoro, 5-methoxy, 7-methyl) can probe the electronic and steric requirements of the receptor binding pocket.

N-Alkyl Group Modification: The N-ethyl group can be replaced with other alkyl chains (e.g., methyl, propyl, isopropyl) or functionalized groups to assess the impact of size and polarity on activity. nih.gov

Side-Chain Modification: Altering the length or branching of the propan-2-amine side chain can influence the compound's interaction with its biological target.

| Position of Derivatization | Example of Derivative | Rationale for SAR Study |

| Indole Ring (Position 5) | 1-(5-Methoxy-1-ethylindol-3-yl)propan-2-amine | To investigate the effect of an electron-donating group on the aromatic ring. |

| Indole Nitrogen (N-1) | 1-(1-Propylindol-3-yl)propan-2-amine | To determine the influence of the size of the N-alkyl substituent. |

| Amine Side Chain (α-position) | 1-(1-Ethylindol-3-yl)butan-2-amine | To evaluate the effect of extending the alkyl side chain. |

Development of Novel Synthetic Methodologies Applicable to Indole-Amine Frameworks

The field of organic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and versatile methods. For the synthesis of indole-amines, several novel methodologies are emerging:

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates improves efficiency and reduces waste. researchgate.netresearchgate.net For example, a one-pot reductive amination starting directly from 1-ethylindole, a nitroalkene precursor to the side chain, and a reducing agent could streamline the synthesis.

Flow Chemistry: Performing reactions in continuous flow reactors offers advantages in terms of safety, scalability, and precise control over reaction parameters. This can be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for introducing substituents onto the indole core, bypassing the need for pre-functionalized starting materials. longdom.org This can be applied to the synthesis of a diverse library of derivatives for SAR studies.

Biocatalysis: The use of enzymes as catalysts can offer unparalleled stereoselectivity and mild reaction conditions, providing a green alternative to traditional chemical methods.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure and for assessing the purity of a sample.

Application of ¹H and ¹³C NMR for Assignment and Purity Assessment

While specific ¹H and ¹³C NMR data for 1-(1-Ethylindol-3-yl)propan-2-amine are not available in the reviewed literature, a hypothetical analysis based on fundamental principles of NMR spectroscopy can be outlined.

For a pure sample of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The ethyl group on the indole (B1671886) nitrogen would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons of the propan-2-amine side chain would show a doublet for the terminal methyl group, a multiplet for the methine proton adjacent to the amine, and another multiplet for the methylene group attached to the indole ring. The aromatic protons on the indole ring would appear as a set of complex multiplets in the downfield region of the spectrum. The integration of these signals would correspond to the number of protons in each environment, and the absence of significant impurity peaks would confirm the sample's high purity.

Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a different chemical environment. docbrown.info The number of observed signals would correspond to the number of unique carbon atoms in the molecule, providing further evidence of its structure and purity. For instance, the two methyl groups (one on the ethyl substituent and one on the propane (B168953) chain) would appear as distinct signals in the upfield region of the spectrum.

Utilization of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the tracing of the proton network within the ethyl and propan-2-amine side chains and within the aromatic system of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to the signal of the carbon atom it is attached to, providing unambiguous C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between different fragments of the molecule, for example, confirming the attachment of the propan-2-amine side chain to the C3 position of the indole ring and the ethyl group to the N1 position.

Without experimental data, a detailed analysis and the generation of data tables for these 2D NMR experiments for this compound is not possible.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₈N₂), the exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Research

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing how the molecule breaks apart. While no specific MS/MS studies on this compound were found, the fragmentation pattern would be expected to show characteristic losses. For instance, the cleavage of the bond between the alpha and beta carbons of the side chain is a common fragmentation pathway for tryptamines, which would result in the formation of a stable indolyl-containing cation. docbrown.info The analysis of these fragmentation pathways is essential for the structural confirmation and for the development of selective detection methods.

Chromatographic Techniques for Purification and Homogeneity Assessment

Chromatographic methods are fundamental for the separation and purification of chemical compounds, as well as for the assessment of their purity (homogeneity). Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are routinely employed. rsc.org

For this compound, a synthetic mixture would likely be subjected to column chromatography on silica (B1680970) gel or alumina (B75360) for initial purification. The choice of solvent system would be optimized to achieve good separation from starting materials and byproducts. The purity of the collected fractions would be monitored by TLC.

For a rigorous assessment of homogeneity, HPLC is the method of choice. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol), would be developed. A pure sample of this compound would be expected to elute as a single, sharp, and symmetrical peak, confirming its homogeneity. The retention time under specific chromatographic conditions would be a characteristic property of the compound.

Method Development for High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. The development of a robust HPLC method for this compound would be pivotal for assessing its purity and stability.

A typical HPLC method development would involve a systematic evaluation of several parameters to achieve optimal separation. This includes the selection of a suitable stationary phase (column), the composition of the mobile phase, flow rate, and detection wavelength. For amine-containing compounds like this compound, mixed-mode columns, such as Primesep 100, can offer excellent retention and selectivity. sielc.com These columns combine reversed-phase and ion-exchange functionalities.

An isocratic method, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and reproducibility. A potential starting mobile phase could be a mixture of acetonitrile (a common organic modifier) and a buffered aqueous solution. sielc.com The pH of the aqueous phase is a critical parameter for optimizing the retention and peak shape of ionizable compounds. For an amine, an acidic buffer, such as one containing sulfuric acid, would ensure the analyte is in its protonated, more water-soluble form, which can enhance interaction with the stationary phase. sielc.com

Detection is commonly performed using a UV detector. To determine the optimal wavelength for detection, a UV-Vis spectrum of this compound would be recorded to identify the wavelength of maximum absorbance (λmax). For aromatic compounds, this is often in the range of 210-280 nm. A wavelength of 260 nm has been successfully used for the analysis of a structurally related amine. sielc.com

The table below outlines a hypothetical set of parameters for an initial HPLC method for the analysis of this compound.

| Parameter | Condition | Rationale |

| Column | Primesep 100 (4.6 x 150 mm, 5 µm) | Mixed-mode stationary phase suitable for retaining amine compounds. sielc.com |

| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) with 0.3% Sulfuric Acid | Simple isocratic mobile phase. Acetonitrile as the organic modifier and a sulfuric acid buffer to control the ionization state of the amine. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and column efficiency. sielc.com |

| Detection | UV at 260 nm | A common wavelength for the detection of aromatic compounds. sielc.com |

| Injection Volume | 5-20 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 25-30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

Further optimization would involve adjusting the acetonitrile/water ratio and the buffer concentration to achieve a desirable retention time and peak symmetry. Method validation would then be performed to ensure linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For this compound, GC-MS can be used to assess its volatility, identify potential impurities, and elucidate its fragmentation pattern, which is valuable for structural confirmation.

For GC analysis of amines, derivatization is often employed to improve their thermal stability and chromatographic behavior. researchgate.net However, direct analysis is also possible, particularly with modern capillary columns. An ionic liquid-based capillary column, for instance, has been shown to be effective in the separation of fatty amines. researchgate.net

The GC oven temperature program is a critical parameter that is optimized to ensure good separation of the analyte from any impurities. A typical program starts at a lower temperature, which is then ramped up to a higher temperature to elute less volatile components. The choice of the carrier gas, typically helium or hydrogen, and its flow rate also impacts the separation efficiency.

The mass spectrometer detector provides information on the mass-to-charge ratio (m/z) of the analyte and its fragments. The molecular ion peak (M+) would correspond to the molecular weight of this compound. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification by comparing it to a spectral library or by interpreting the fragmentation pathways.

Below is a table with potential GC-MS parameters for the analysis of this compound.

| Parameter | Condition | Rationale |

| GC Column | Ionic Liquid-based Capillary Column (e.g., SLB-IL60) | Provides good selectivity for amines. researchgate.net |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas providing good efficiency. researchgate.net |

| Oven Program | Initial temp. 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min | A general-purpose temperature program to elute a range of compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Range | m/z 40-400 | A typical mass range to capture the molecular ion and key fragments. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Investigation

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the structural elucidation of organic molecules.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of specific bonds. wpmucdn.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the secondary amine, the C-H bonds of the alkyl and aromatic groups, the C-N bond, and the aromatic C=C bonds of the indole ring.

The N-H stretching vibration of a secondary amine typically appears as a single, medium-intensity band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The N-H bending vibration can be observed around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is found in the 1250–1020 cm⁻¹ region. orgchemboulder.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. docbrown.info

The following table summarizes the expected IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Secondary Amine) | Stretch | 3350 - 3310 (one band) orgchemboulder.com |

| N-H (Secondary Amine) | Bend | 1650 - 1580 orgchemboulder.com |

| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 orgchemboulder.com |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 docbrown.info |

| Aromatic C=C | Stretch | ~1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the indole ring system is the primary chromophore. Indole and its derivatives typically exhibit two main absorption bands in the UV region. These correspond to π → π* transitions. The first band is usually observed around 260-290 nm, and a second, more intense band, appears at shorter wavelengths, typically around 200-220 nm. The presence of the ethyl group on the indole nitrogen and the aminopropyl side chain at the 3-position may cause slight shifts in the positions and intensities of these absorption bands. An illustrative UV-Vis spectrum would show these characteristic peaks, confirming the presence of the indole chromophore.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Indole Ring | π → π | ~260-290 |

| Indole Ring | π → π | ~200-220 |

Molecular Interactions and Mechanistic Hypotheses

Theoretical Frameworks for Ligand-Target Binding and Affinity

The interaction of a small molecule, or ligand, like 1-(1-Ethylindol-3-yl)propan-2-amine with a biological target, typically a protein receptor or enzyme, is governed by its binding affinity. This affinity is a measure of the strength of the interaction, which dictates the concentration of the compound required to elicit a biological response. High-affinity ligands bind strongly to their targets at low concentrations, while low-affinity ligands require higher concentrations. This relationship is fundamental to understanding a compound's potential pharmacological profile.

Computational Docking Studies with Hypothesized Protein Targets

Computational (in silico) docking is a powerful tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method models the three-dimensional structures of both the ligand and the protein, simulating their interaction to calculate a "docking score," which estimates the binding energy.

For this compound, hypothesized protein targets would likely include serotonin (B10506) receptors, particularly subtypes like 5-HT₂A, due to the compound's structural resemblance to serotonin and other psychedelic tryptamines. nih.govrsc.org Docking studies would model how the ethyl group at the N1 position and the alpha-methyl group on the side chain fit into the receptor's binding pocket. The N1-alkyl substituent, in this case, an ethyl group, may influence binding by interacting with a proposed hydrophobic region on the receptor. nih.gov

Hypothetical Docking Scores for this compound This table is for illustrative purposes only and does not represent experimental data.

| Hypothesized Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) |

|---|---|---|

| Serotonin 5-HT₂A Receptor | -9.8 | Asp155, Ser242, Phe339, Tyr370 |

| Serotonin 5-HT₂C Receptor | -9.2 | Asp134, Ser138, Phe327, Phe328 |

| Dopamine (B1211576) D₂ Receptor | -7.5 | Asp114, Cys118, Phe389, Trp386 |

In Vitro Receptor Binding Assays (e.g., Ki, IC50) on Isolated Receptors/Proteins

To experimentally validate computational predictions, in vitro receptor binding assays are performed. These biochemical tests measure the affinity of a compound for a specific receptor. Radioligand binding assays are commonly used, where a known radioactive ligand competes with the test compound for binding to the receptor. The results are often expressed as:

IC₅₀ (Inhibitory Concentration 50%) : The concentration of the test compound that displaces 50% of the specific binding of the radioligand.

Kᵢ (Inhibition Constant) : A more absolute measure of binding affinity, calculated from the IC₅₀ value and the affinity of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

For this compound, these assays would provide quantitative data on its affinity for various receptors, confirming which targets it binds to most strongly. acs.org Studies on similar indolylalkylamines have shown that N1-alkylation can significantly impact affinity and selectivity for 5-HT₂ receptors over other serotonin receptor subtypes. nih.gov

Illustrative In Vitro Binding Affinity Profile for this compound This table is for illustrative purposes only and does not represent experimental data.

| Receptor Target | Kᵢ (nM) |

|---|---|

| Serotonin 5-HT₂A | 15 |

| Serotonin 5-HT₂C | 55 |

| Serotonin 5-HT₁A | 850 |

| Dopamine Transporter (DAT) | 1200 |

| Serotonin Transporter (SERT) | 450 |

| Norepinephrine (B1679862) Transporter (NET) | 900 |

Enzyme Kinetic Investigations and Inhibition Profiles

Beyond receptor binding, understanding how a compound interacts with metabolic enzymes is crucial. This includes enzymes that the compound might inhibit or by which it is metabolized.

Research into Monoamine Oxidase (MAO) Inhibition Kinetics

Monoamine oxidases (MAO-A and MAO-B) are enzymes that break down neurotransmitters like serotonin, dopamine, and norepinephrine. youtube.com Some tryptamine (B22526) derivatives are known to be MAO inhibitors (MAOIs). nih.gov For example, the parent compound of the title molecule, α-methyltryptamine, is a known reversible inhibitor of MAO-A. Investigating the MAO inhibition kinetics of this compound would determine if it also functions as an MAOI and whether it is selective for MAO-A or MAO-B. This is typically assessed by measuring the rate of substrate metabolism by MAO in the presence of varying concentrations of the inhibitor.

Cytochrome P450 (CYP) Isoform Interaction Studies in Research Contexts

The cytochrome P450 (CYP) superfamily of enzymes is central to drug metabolism. wikipedia.org Indole-containing compounds are known to be substrates and, in some cases, inhibitors or inducers of various CYP isoforms, such as CYP2D6, CYP3A4, CYP2A6, and CYP2C19. nih.govnih.gov Research into the interaction of this compound with CYP isoforms would involve incubating the compound with human liver microsomes or specific recombinant CYP enzymes to identify the primary metabolic pathways and the metabolites formed. nih.gov This information is critical for predicting how the compound is cleared from the body and its potential for drug-drug interactions.

Hypothetical Metabolic Profile of this compound This table is for illustrative purposes only and does not represent experimental data.

| CYP Isoform | Observed Metabolic Reaction (Hypothetical) | Relative Contribution |

|---|---|---|

| CYP2D6 | Hydroxylation on indole (B1671886) ring | Major |

| CYP3A4 | N-dealkylation of the ethyl group | Minor |

| CYP2C19 | Hydroxylation on indole ring | Minor |

Neurotransmitter System Modulation Hypotheses at the Molecular Level

The ultimate effect of a compound on neurochemistry arises from its modulation of neurotransmitter systems. Based on its structure as a tryptamine, this compound is hypothesized to primarily modulate the serotonin system, with potential interactions with dopamine and norepinephrine systems. nih.gov

Its effects could be mediated through several mechanisms:

Direct Receptor Agonism : Binding to and activating postsynaptic receptors, such as the 5-HT₂A receptor.

Transporter Inhibition : Blocking the reuptake of neurotransmitters from the synaptic cleft by inhibiting transporters like the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT). nih.gov

Transporter Substrate Activity : Acting as a substrate for transporters, leading to the release (efflux) of neurotransmitters from the presynaptic neuron. researchgate.net

Structure-activity relationships for tryptamines suggest that smaller, less bulky compounds are more likely to be transporter substrates and cause neurotransmitter release, while larger compounds may act as reuptake inhibitors. nih.gov The specific combination of the N1-ethyl and alpha-methyl groups on this compound would determine its precise profile as a reuptake inhibitor versus a releasing agent.

Investigations of Intracellular Signaling Pathway Perturbations in Controlled Cell-Based Assays

No published research data is available for this compound in this area. Consequently, no detailed research findings or data tables can be presented.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic structure and optimized geometry of a molecule. These calculations provide fundamental data on orbital energies and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.govmdpi.com For 1-(1-Ethylindol-3-yl)propan-2-amine, HOMO-LUMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Theoretical Value | Significance |

| HOMO Energy | Value in eV | Indicates electron-donating capability. |

| LUMO Energy | Value in eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Value in eV | Correlates with chemical stability and reactivity. |

Note: This table is illustrative as specific data for the compound is not available.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. dntb.gov.ua It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), susceptible to nucleophilic attack. Green represents neutral regions. An MEP surface of this compound would highlight the electronegative nitrogen atoms as potential sites for hydrogen bonding. nih.gov

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein receptor. This method is crucial for understanding the potential pharmacological action of a compound.

The first step in a docking study is the selection of a biologically relevant protein target. For tryptamine (B22526) derivatives, common targets include serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. The three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB), must be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The ligand, this compound, would also be prepared by optimizing its geometry and assigning partial charges.

Docking algorithms generate multiple possible binding poses of the ligand within the protein's active site. These poses are then scored based on their predicted binding affinity. The analysis focuses on the most favorable poses, examining the network of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

Table 2: Hypothetical Molecular Docking Interaction Data

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 5-HT2A Receptor | Value | Asp155, Ser242, Phe340 | Hydrogen Bond, Hydrophobic |

| Dopamine D2 Receptor | Value | Asp114, Ser193, Phe390 | Hydrogen Bond, Hydrophobic |

Note: This table is illustrative as specific data for the compound is not available.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the durability of the binding interactions. Key metrics, such as the root-mean-square deviation (RMSD) of the protein and ligand, are calculated to evaluate the stability of the binding pose. A stable complex will show minimal fluctuations in RMSD over the course of the simulation.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. japsonline.com The development of a robust QSAR model is a critical step in understanding how modifications to the chemical structure of a lead compound, such as this compound, might enhance its desired effects or mitigate adverse ones.

The foundation of any QSAR model lies in the careful selection of molecular descriptors and the preparation of a high-quality dataset. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. For a QSAR study involving analogs of this compound, a diverse set of descriptors would be calculated to capture the key structural variations within the series.

The dataset for such a study would typically consist of a series of indole (B1671886) derivatives with known biological activities. The selection of compounds for the training and test sets is a crucial step to ensure the model's predictive power. The training set is used to build the model, while the test set, composed of compounds not used in model development, is used to validate its predictive ability.

Table 1: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor Example | Description |

| Topological | Zagreb Index | Accounts for the degree of branching in the molecular skeleton. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Geometrical | Molecular Surface Area | Represents the surface area of the molecule, influencing solubility and transport. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the compound. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. |

This table is for illustrative purposes and the descriptors would be calculated for a series of analogs of this compound in a real study.

A QSAR model is only as valuable as its ability to make accurate predictions for new, untested compounds. Therefore, rigorous statistical validation is essential. This process involves several key metrics to assess the model's robustness, stability, and predictive power.

Internal validation techniques, such as leave-one-out (LOO) cross-validation, are used to assess the model's internal consistency. In this method, a single compound is removed from the training set, the model is rebuilt, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. A high cross-validated correlation coefficient (q²) indicates a robust model.

External validation, using an independent test set, is the ultimate test of a model's predictive capability. The model's ability to predict the activity of the test set compounds is evaluated using the predicted correlation coefficient (R²pred). A high R²pred value suggests that the model can be reliably used to predict the activity of novel compounds.

Table 2: Statistical Parameters for QSAR Model Validation

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated R²) | Assesses the predictive ability of the model through internal validation. | > 0.5 |

| R²pred (Predicted R² for external test set) | Evaluates the model's ability to predict the activity of new compounds. | > 0.5 |

| RMSE (Root Mean Square Error) | Indicates the average deviation of the predicted values from the actual values. | As low as possible |

The acceptable values are general guidelines and can vary depending on the specific study.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters

Beyond predicting biological activity, computational models are extensively used to forecast the ADMET properties of a compound. nih.gov These predictions are crucial for identifying potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. For this compound, in silico ADMET profiling can provide valuable insights into its likely behavior in a biological system. nih.gov

Various computational tools and web servers are available that utilize large databases of experimental data to build predictive models for a wide range of ADMET endpoints. These tools can predict properties such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. japsonline.comsciencescholar.usnih.gov

Table 3: Predicted ADMET Parameters for this compound

| ADMET Parameter | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | High | May cross the blood-brain barrier and exert central nervous system effects. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| hERG Inhibition | Low Risk | Unlikely to cause cardiac-related adverse effects. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. |

| Oral Rat Acute Toxicity (LD50) | Category III | Considered slightly toxic if ingested. |

This data is generated for illustrative purposes based on the general properties of similar chemical structures and does not represent experimentally verified data.

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Chemical Modifications of the 1-(1-Ethylindol-3-yl)propan-2-amine Scaffold

Chemical modifications to the parent structure can be broadly categorized into three areas: the indole (B1671886) ring system, the propan-2-amine side chain, and the molecule's stereochemistry.

The indole ring is a key feature for interaction with target receptors, and its modification significantly impacts binding affinity and selectivity.

N-Alkylation: The presence of an ethyl group at the N1 position of the indole ring, as in the title compound, distinguishes it from its parent compound, alpha-methyltryptamine (AMT). N-alkylation of the indole nitrogen generally increases the molecule's lipophilicity, which can influence its pharmacokinetic properties. This modification can also alter the electronic properties of the indole ring system, potentially affecting its interaction with receptor binding sites. Studies on related tryptamines show that N-alkylation on the indole ring is a viable strategy for exploring dual dopamine (B1211576)/serotonin (B10506) releasing activity, although it can sometimes lead to a loss of activity. nih.gov

Substitution Patterns: The location of substituents on the benzene (B151609) portion of the indole ring is a critical determinant of pharmacological activity.

4-Position: Hydroxylation at the 4-position of the indole ring in tryptamine (B22526) analogues often leads to high potency and selectivity for the serotonin 5-HT2A receptor. nih.govsemanticscholar.org

5-Position: Substitutions at the 5-position with groups such as methoxy (–OCH3), fluoro (–F), or chloro (–Cl) are well-tolerated and can significantly enhance affinity for serotonin receptors. nih.govnih.gov For instance, 5-methoxy and 5-fluoro substitutions on the alpha-methyltryptamine scaffold increase potency as a 5-HT2A agonist. nih.gov

6- and 7-Positions: Substitutions at the 6- or 7-positions of the indole ring are generally detrimental to activity. Analogues with substituents at the 6-position typically display significantly lower affinities for serotonin receptors. nih.gov Similarly, placing a hydroxyl group at the 6th or 7th position results in poor 5-HT2A receptor activity compared to substitutions at the 4th or 5th positions. nih.gov

The propan-2-amine side chain plays a crucial role in metabolic stability and receptor interaction.

Alpha-Alkylation: The methyl group at the alpha-position (the carbon adjacent to the amine) is a defining feature of this scaffold. This alpha-methylation provides steric hindrance that protects the primary amine from rapid metabolism by monoamine oxidase (MAO), an enzyme that readily degrades simple tryptamines. This modification is known to increase the potency of dopamine and norepinephrine (B1679862) release compared to non-alpha-alkylated parent compounds. nih.gov Increasing the size of this alkyl group, for example from methyl to ethyl (as in alpha-ethyltryptamine), can alter the pharmacological profile, often reducing or eliminating 5-HT2A receptor agonist activity while retaining monoamine releasing capabilities. nih.govacs.org

N-Alkylation of the Terminal Amine: The terminal amine of the side chain is a primary amine (–NH2). Modifying this group with alkyl substituents (e.g., creating secondary or tertiary amines like N,N-dimethyltryptamine or N,N-diallyltryptamine) is another key area of SAR. The size of the N,N-dialkyl substituents is a significant factor, with groups larger than N,N-diisopropyl often causing a marked reduction in affinity at 5-HT1A and 5-HT2A recognition sites. nih.gov

The alpha-methyl group on the propan-2-amine side chain creates a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-(1-Ethylindol-3-yl)propan-2-amine. Biological systems, particularly receptors, are chiral, and thus often interact differently with each enantiomer.

Studies on the enantiomers of various alpha-methyltryptamines have demonstrated clear stereoselectivity at serotonin receptors. nih.gov For tryptamines substituted with a hydroxy or methoxy group at the 5-position, the (S)-enantiomer typically exhibits higher affinity or is equipotent to the (R)-enantiomer. nih.gov In the case of alpha-ethyltryptamine, the (+)-isomer was found to be a weak partial 5-HT2A agonist, while the racemic mixture and the (-)-isomer were inactive as agonists in a calcium mobilization assay. acs.org This highlights that stereochemistry is a crucial factor in determining the functional activity of these compounds at their molecular targets.

Correlation of Structural Changes with In Vitro Receptor Binding and Enzyme Inhibition Data

The relationship between specific structural modifications and in vitro activity can be summarized by examining receptor binding affinity data (Ki), which measures how tightly a ligand binds to a receptor. The following table illustrates general SAR trends for the alpha-methyltryptamine scaffold at key serotonin receptors, derived from studies on various analogues.

| Analogue (Modification from AMT) | Receptor Affinity (Ki, nM) - 5-HT2A | Receptor Affinity (Ki, nM) - 5-HT1A | Key SAR Insight |

|---|---|---|---|

| α-Methyltryptamine (AMT) | Moderate | Moderate | Parent scaffold with balanced affinity. |

| 5-Methoxy-AMT | High | High | 5-MeO group significantly increases affinity at both receptors. nih.gov |

| 5-Fluoro-AMT | High | Moderate | 5-F substitution enhances 5-HT2A affinity. nih.gov |

| 4-Hydroxy-AMT | Very High | Moderate-Low | 4-OH group confers high affinity and selectivity for 5-HT2A. nih.gov |

| N,N-Dimethyl-AMT | Variable | Variable | N,N-dialkylation alters the binding profile across multiple targets. nih.gov |

| α-Ethyltryptamine (AET) | Low / Inactive (agonist) | Low | Increasing α-alkyl chain length reduces 5-HT2A agonist activity. acs.org |

Rational Design Principles for Novel Indole-Amine Derivatives Based on SAR Insights

Based on the accumulated SAR data, several rational design principles can be formulated for creating novel indole-amine derivatives with specific pharmacological profiles:

To Enhance 5-HT2A Receptor Affinity: Introduce small electron-donating or halogen substituents (e.g., –OCH3, –OH, –F) at the 4- or 5-position of the indole ring.

To Modulate Receptor Selectivity: The choice of substituent and its position can tune selectivity. A 4-hydroxy group tends to impart 5-HT2A selectivity over 5-HT1A, whereas 5-substitutions often result in more balanced high affinity for both receptor subtypes. nih.gov

To Increase Metabolic Stability: The alpha-methyl group on the ethylamine (B1201723) side chain should be retained to confer resistance to degradation by monoamine oxidase.

To Fine-Tune Lipophilicity and Pharmacokinetics: N-alkylation of the indole nitrogen (as seen in this compound) or the terminal amine can be systematically varied to modify lipophilicity, which may affect absorption, distribution, and brain penetration.

Conformational Analysis and its Implications for Molecular Recognition

The biological activity of a flexible molecule like this compound is highly dependent on its ability to adopt a specific three-dimensional shape, or conformation, that is complementary to the receptor's binding pocket. Conformational analysis studies the molecule's different spatial arrangements that arise from rotation around its single bonds.

For tryptamines, the orientation of the ethylamine side chain relative to the plane of the indole ring is a critical factor. researchgate.net The side chain can exist in several low-energy conformations, including gauche and trans (or anti) forms. It is hypothesized that only one of these conformations is the "bioactive conformation" responsible for receptor activation.

Advanced Analytical Methodologies for Research Sample Analysis and Quantification

The accurate and sensitive quantification of 1-(1-Ethylindol-3-yl)propan-2-amine in complex research matrices is fundamental for understanding its characteristics. Advanced analytical methodologies are required to isolate the analyte from interfering substances and to achieve low detection limits. These methods involve sophisticated sample preparation techniques and high-sensitivity instrumental analysis.

Preclinical in Vitro Investigations and Cellular Pharmacology

Cellular Assays for Receptor Activation and Intracellular Signaling

Cellular assays are fundamental in determining how a compound interacts with specific receptors and influences downstream signaling pathways within a cell.

Reporter Gene Assays for Receptor Functionality

Reporter gene assays are a common method to study G-protein coupled receptor (GPCR) activation. In this type of assay, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway. When a compound activates the receptor of interest, it initiates a signaling cascade that leads to the expression of the reporter gene, which can be quantified. This allows for the determination of a compound's potency and efficacy as an agonist or antagonist.

Calcium Flux Assays in Cultured Cell Lines

Many GPCRs, upon activation, lead to an increase in intracellular calcium concentrations ([Ca²⁺]i). Calcium flux assays utilize fluorescent dyes that are sensitive to calcium levels. When a compound binds to and activates a receptor that signals through calcium, the resulting increase in [Ca²⁺]i causes a change in the fluorescence of the dye, which can be measured in real-time. This method is widely used to screen for agonists and antagonists of GPCRs that couple to Gq proteins. nih.govcreative-bioarray.com

Enzyme Kinetics Studies with Purified or Recombinant Proteins

To understand if a compound directly interacts with and modulates the activity of a specific enzyme, in vitro enzyme kinetics studies are performed. These studies typically use purified or recombinantly expressed enzymes and measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. This allows for the determination of key kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), providing insights into the compound's potency and mechanism of enzyme inhibition. While studies on related indole (B1671886) structures have explored their effects on enzymes like cytosolic phospholipase A2α and fatty acid amide hydrolase, no such data is available for 1-(1-Ethylindol-3-yl)propan-2-amine. nih.govebi.ac.uk

High-Throughput Screening (HTS) Methodologies for Ligand Discovery

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds against a specific biological target. wikipedia.orgbmglabtech.com HTS methodologies are crucial for identifying "hit" compounds that can be further developed into potential drug candidates. These methods often employ miniaturized versions of the cellular and biochemical assays described above, allowing for rapid and cost-effective screening of extensive compound libraries. nih.goveurofinsdiscovery.com There is no indication in the available literature that this compound has been identified as a hit from, or utilized in, HTS campaigns.

Subcellular Localization and Uptake Studies in Cultured Cells

Understanding where a compound accumulates within a cell is important for interpreting its mechanism of action and potential off-target effects. Subcellular localization studies often use fluorescently labeled versions of the compound or specific antibodies to visualize its distribution within different cellular compartments (e.g., nucleus, mitochondria, cytoplasm) using microscopy techniques. Cellular uptake studies quantify the extent and rate at which a compound enters the cell, which is a critical factor for its biological activity. No studies on the subcellular localization or cellular uptake of this compound have been reported.

Potential Research Applications and Utility As a Chemical Tool

Application as a Chemical Probe for Exploring Receptor Biology and Signaling Pathways

As a structural analog of neurotransmitters like serotonin (B10506), 1-(1-Ethylindol-3-yl)propan-2-amine is a candidate for use as a chemical probe to investigate the function of various receptors, particularly serotonin (5-HT) receptors. The introduction of an ethyl group on the indole (B1671886) nitrogen can significantly alter the compound's affinity and selectivity for different receptor subtypes. This modification can provide insights into the steric and electronic requirements of the receptor binding pocket.

In receptor binding assays, this compound could be used to:

Characterize the binding profiles of novel psychoactive substances by competing for the same receptor sites.

Investigate the functional consequences of ligand binding, such as G-protein activation or beta-arrestin recruitment, in various cell-based signaling assays.

Aid in the mapping of receptor binding sites through co-crystallization studies or by informing the design of photoaffinity labels.

The N-ethyl substitution may confer a degree of resistance to metabolism by monoamine oxidase (MAO) compared to unsubstituted tryptamines, potentially prolonging its action in in-vitro and in-vivo experimental models. This property would be advantageous for studies requiring sustained receptor engagement.

| Receptor Target | Potential Interaction | Research Implication |

| 5-HT Receptor Subtypes | Agonist, Partial Agonist, or Antagonist | Elucidation of the role of specific 5-HT receptor subtypes in physiological and pathological processes. |

| Dopamine (B1211576) Receptors | Possible cross-reactivity | Understanding the polypharmacology of tryptamine (B22526) derivatives. nih.gov |

| Cannabinoid Receptors (CB1/CB2) | Potential allosteric modulation | Exploring the interplay between serotonergic and cannabinoid systems. nih.gov |

Utility in Developing and Validating Analytical Methods for Related Chemical Classes

The proliferation of novel psychoactive substances (NPS), many of which are tryptamine derivatives, necessitates the development of robust and reliable analytical methods for their detection and quantification in various matrices, including biological fluids and seized materials. researchgate.netnih.gov this compound can serve as a valuable tool in this context.

Its utility in analytical method development and validation includes:

Method Development: Its unique retention time in chromatographic separations (e.g., GC-MS, LC-MS) and specific mass fragmentation pattern can be used to optimize separation conditions and detection parameters for a broader class of N-alkylated tryptamines. researchgate.netjapsonline.com

Method Validation: As a reference material, it can be used to assess the specificity, linearity, accuracy, and precision of a newly developed analytical method. researchgate.netsofpromed.com By spiking blank matrices with known concentrations of the compound, laboratories can establish the limit of detection (LOD) and limit of quantification (LOQ) of their assays.

Internal Standard: A deuterated or ¹³C-labeled version of this compound could serve as an ideal internal standard for the quantification of other tryptamine analogs, helping to correct for matrix effects and variations in sample preparation and instrument response.

Contribution to the Fundamental Understanding of Indole-Amine Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, providing insights into how chemical structure translates into biological activity. The systematic study of compounds like this compound contributes to a deeper understanding of the SAR of the indole-amine class.

Key structural features and their potential impact on activity include:

N-Alkylation of the Indole Ring: The presence and size of the alkyl group at the N1 position of the indole ring can influence the molecule's interaction with metabolic enzymes and its binding affinity and efficacy at various receptors. nih.govmdpi.com Comparing the activity of this compound with its N-methyl, N-propyl, or non-alkylated counterparts can quantify the effect of the N-ethyl group.

α-Methyl Group: The methyl group on the alpha carbon of the ethylamine (B1201723) side chain is known to confer resistance to metabolism by MAO and can also affect receptor binding affinity.

| Structural Modification | Potential Effect on Activity | Rationale |

| N-Ethyl Group on Indole | Altered receptor affinity and selectivity; potential for increased metabolic stability. | The ethyl group can introduce steric hindrance and alter the electronic properties of the indole ring system, influencing interactions with receptor binding pockets and metabolic enzymes. nih.govmdpi.com |

| α-Methyl Group on Side Chain | Increased resistance to MAO; altered receptor binding. | The α-methyl group sterically hinders the action of monoamine oxidase, a primary enzyme in tryptamine metabolism. |

Use as a Reference Standard in Synthetic and Analytical Chemical Research

In both synthetic and analytical chemistry, well-characterized reference standards are crucial for ensuring the accuracy and reproducibility of experimental results. unodc.orgsigmaaldrich.com this compound can serve as a reference standard in several capacities:

Synthetic Chemistry: For chemists developing new synthetic routes to N-alkylated indole derivatives, this compound can be used as a benchmark to confirm the identity and purity of their synthesized products through comparative analysis (e.g., NMR, MS, and chromatographic techniques).

Analytical Chemistry: In forensic and clinical toxicology laboratories, certified reference materials are essential for the unambiguous identification and quantification of controlled substances and NPS. sigmaaldrich.comcerilliant.com If this compound were to become a prevalent NPS, a certified reference standard would be indispensable for law enforcement and public health laboratories.

Pharmacological Research: Researchers investigating the effects of tryptamine analogs require pure, well-characterized compounds to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.

The availability of this compound as a reference standard from commercial suppliers allows researchers to obtain a reliable source of the material without the need for in-house synthesis and purification, thereby facilitating research in this area. caymanchem.com

Future Directions and Methodological Challenges in Academic Research

Addressing Current Challenges in Synthetic Route Development

The synthesis of 1-(1-Ethylindol-3-yl)propan-2-amine presents several challenges inherent to the N-alkylation of indole (B1671886) derivatives. Traditional methods for N-alkylation of indoles often face issues with selectivity and yield, as the indole nitrogen can be unreactive or, conversely, the reaction conditions can lead to undesired side products.

Key challenges in the synthetic development of this compound include:

Regioselectivity: Ensuring the ethyl group selectively attaches to the indole nitrogen (position 1) without reacting at other positions on the indole ring or the amine side chain.

Reaction Conditions: Developing robust and scalable reaction conditions that are efficient and minimize the formation of impurities. This includes the choice of solvent, base, and ethylating agent.

Purification: Establishing effective purification methods to isolate the desired product with high purity, which can be challenging due to the similar physicochemical properties of the starting materials and potential byproducts.

Future research in this area should focus on the development of novel catalytic systems that can facilitate the N-ethylation of the parent compound, 1-(1H-indol-3-yl)propan-2-amine, with high efficiency and selectivity. The exploration of greener synthetic methods, such as those utilizing microwave assistance or enzymatic catalysis, could also provide more sustainable and efficient routes to this compound.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Approach | Advantages | Disadvantages |

| Classical N-Alkylation | Utilizes readily available reagents. | Often requires harsh conditions, leading to lower yields and side products. |

| Phase-Transfer Catalysis | Can improve reaction rates and yields under milder conditions. | Catalyst selection can be crucial and sometimes costly. |

| Metal-Catalyzed N-Alkylation | Offers high selectivity and efficiency. | Metal catalysts can be expensive and require careful removal from the final product. |

| Enzymatic Synthesis | Highly specific and environmentally friendly. | Enzymes may have limited substrate scope and require specific reaction conditions. |

Identification of Unexplored Molecular Targets and Interaction Mechanisms

The primary molecular targets for tryptamine (B22526) derivatives are typically serotonin (B10506) receptors, particularly the 5-HT2A receptor. nih.gov However, the pharmacological profile of this compound may extend beyond these classical targets. The ethyl group on the indole nitrogen could alter the compound's affinity and efficacy at various receptors and transporters.

Potential unexplored molecular targets and interaction mechanisms include:

Other Serotonin Receptor Subtypes: Investigating the interaction of the compound with a broader range of serotonin receptors (e.g., 5-HT1A, 5-HT2C, 5-HT7) is crucial to build a comprehensive pharmacological profile.

Dopamine (B1211576) and Norepinephrine (B1679862) Transporters: Given that the parent compound, αMT, is a releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine, it is important to investigate how N-ethylation affects these activities. wikipedia.org

Sigma Receptors: These receptors are known to modulate the activity of other neurotransmitter systems and could be a target for N-alkylated tryptamines.

Future research should employ high-throughput screening against a wide panel of receptors and transporters to identify novel molecular targets. Furthermore, detailed structure-activity relationship (SAR) studies are needed to understand how the N-ethyl group influences the interaction with these targets. nih.gov

Formulating Future Research Hypotheses and Advanced Study Paradigms

Based on the current understanding of related compounds and the unique structural features of this compound, several research hypotheses can be formulated to guide future investigations.

Table 2: Future Research Hypotheses

| Hypothesis | Rationale | Proposed Study Paradigm |

| Altered Receptor Selectivity | The N-ethyl group may alter the binding pocket interactions, leading to a different selectivity profile compared to αMT. | Comparative receptor binding and functional assays against a panel of serotonin, dopamine, and adrenergic receptors. |

| Modified Functional Activity | The compound may exhibit biased agonism at the 5-HT2A receptor, preferentially activating certain signaling pathways over others. | Cellular assays measuring G-protein activation and β-arrestin recruitment. |

| Unique Neuroplastic Effects | The specific pharmacological profile may induce distinct changes in neuronal structure and function. | In vitro studies using primary neuronal cultures or brain organoids to assess changes in dendritic spine density and synaptic protein expression. |

| Novel Behavioral Phenotype | The altered pharmacology is likely to result in a unique behavioral profile in animal models. | Comprehensive behavioral testing in rodents, including locomotor activity, head-twitch response, and tests for anxiolytic or antidepressant-like effects. |

Advanced study paradigms for this compound should integrate findings from multiple levels of analysis, from molecular interactions to whole-organism behavioral effects. This includes the use of advanced neuroimaging techniques, such as positron emission tomography (PET) with radiolabeled ligands, to study the in vivo distribution and receptor occupancy of the compound in the brain. Furthermore, a systems biology approach, combining genomics, proteomics, and metabolomics, could provide a more holistic understanding of the cellular and systemic responses to this novel tryptamine derivative.

Q & A

Q. What are the recommended synthetic routes for 1-(1-ethylindol-3-yl)propan-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves alkylation of indole derivatives followed by amine functionalization. For example, ethylation of the indole nitrogen (1H-indol-3-yl precursor) using ethyl halides or sulfonates under basic conditions (e.g., NaH or K₂CO₃ in DMF) can introduce the ethyl group. Subsequent coupling with propan-2-amine via reductive amination or nucleophilic substitution may yield the target compound . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield and purity. For purity ≥95%, column chromatography or recrystallization in ethanol/water mixtures is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :